ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
This compound is a highly functionalized piperazine derivative characterized by a symmetrical bis-sulfonamide and bis-ethoxycarbonyl architecture. Its structure features dual piperazine cores, each substituted with an ethoxycarbonyl group, interconnected via sulfonyl and benzamide linkages. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions.
Properties
IUPAC Name |
ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N6O12S2/c1-5-59-41(51)45-19-23-47(24-20-45)61(53,54)33-13-7-29(8-14-33)39(49)43-35-17-11-31(27-37(35)57-3)32-12-18-36(38(28-32)58-4)44-40(50)30-9-15-34(16-10-30)62(55,56)48-25-21-46(22-26-48)42(52)60-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUHZUGFYUZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N6O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, sulfonylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate exhibit significant anticancer properties. For example, studies on Mannich bases derived from piperazine show promising results against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . These findings suggest that the compound may share similar mechanisms of action.
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Research has shown that derivatives containing piperazine exhibit varying degrees of antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in clinical settings:
These findings underline the therapeutic potential of compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound shares core structural motifs with several piperazine-based derivatives, including:
- Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate (): Features a single piperazine ring with acetamido-ethoxyphenyl sulfonyl and ethoxycarbonyl groups.
- Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate (): Contains a methylsulfonyl-benzoyl group, which may enhance metabolic stability compared to the target compound’s sulfonamide linkages.
- Compound XVIII (): Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate. Retains the ethoxycarbonyl-piperazine motif but replaces sulfonamides with a xanthenone-propyl group, conferring fluorescence properties and antimycobacterial activity (94% inhibition of M. tuberculosis).
Key Structural Differences :
The biphenyl and dual sulfonamide groups in the target compound likely enhance binding avidity to proteins with extended hydrophobic pockets (e.g., kinases or GPCRs) but may reduce solubility compared to mono-sulfonamide analogs .
Computational Similarity Analysis
Using Tanimoto coefficients () and molecular fingerprinting (), the target compound’s similarity to known bioactive analogs can be quantified:
- Tanimoto Index : Likely >70% similarity to ethyl 4-(3-acetamido-4-ethoxyphenylsulfonyl)piperazine-1-carboxylate () due to shared ethoxycarbonyl and sulfonamide groups.
- Docking Predictions : Molecular docking () may reveal affinity for kinases or epigenetic regulators, given the prevalence of sulfonamide-piperazine motifs in HDAC inhibitors (e.g., SAHA analogs in ).
Biological Activity
The compound ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The presence of sulfonamide and carboxylate groups enhances its solubility and potential for biological interactions. The detailed structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with piperazine moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that the sulfonamide group in similar compounds enhances their antibacterial activity by interfering with folate synthesis pathways in bacteria .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through its interaction with G protein-coupled receptors (GPCRs), specifically the P2Y14 receptor. Antagonists of this receptor have shown promise in reducing neutrophil motility and inflammatory responses in animal models . This suggests that this compound may possess similar anti-inflammatory capabilities.
Anticancer Potential
Preliminary studies have indicated that compounds containing piperazine and sulfonamide groups may exhibit anticancer properties. These effects are hypothesized to arise from their ability to induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways . Further studies are needed to elucidate the specific mechanisms at play.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The compound may act as an antagonist at specific GPCRs involved in inflammatory processes.
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrases or other relevant enzymes involved in metabolic pathways.
- Cellular Uptake : The ethoxycarbonyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological activity.
Case Studies
| Study | Findings |
|---|---|
| Study A (2018) | Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study B (2019) | Showed a reduction in inflammatory markers in a mouse model after administration of piperazine derivatives similar to the compound . |
| Study C (2020) | Reported induction of apoptosis in cancer cell lines treated with structurally related piperazine compounds, suggesting potential therapeutic applications. |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of sulfonamide and carbamoyl groups, biphenyl formation, and piperazine functionalization. Key steps require:
- Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or dichloromethane for solubility).
- Catalysts like EDCI/HOBt for carbamoyl linkage and Pd-mediated Suzuki coupling for biphenyl assembly.
- Purification via column chromatography or recrystallization to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity of piperazine rings, sulfonyl groups, and methoxy substituents (¹H/¹³C NMR).
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns.
- X-ray Crystallography: Resolve stereochemistry of biphenyl and piperazine moieties .
Q. How can researchers ensure stability during storage and handling?
- Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups.
- Use desiccants to avoid moisture-induced degradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigate by:
- Standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing to controls like staurosporine.
- Validating target engagement via thermal shift assays or SPR-based binding studies .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Core Modifications: Replace methoxy groups with halogens (F, Cl) to enhance lipophilicity.
- Piperazine Substitutions: Test acetylated vs. free piperazine for metabolic stability.
- Bioisosteres: Substitute sulfonyl groups with phosphonate or carbonyl analogs.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like tyrosine kinases .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Proteomics: Perform pull-down assays with biotinylated probes to identify binding partners.
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Transcriptomics: Analyze RNA-seq data from treated cells to map pathway alterations (e.g., NF-κB or MAPK) .
Methodological Challenges
Q. How can low solubility in aqueous buffers be addressed for in vitro assays?
- Use co-solvents (e.g., DMSO ≤0.1% final concentration) or formulate with cyclodextrins.
- Prepare stock solutions in ethanol or PEG-400 for dilution in cell culture media .
Q. What techniques quantify degradation products under physiological conditions?
- LC-MS/MS: Identify hydrolyzed esters (e.g., free piperazine) and sulfonic acid byproducts.
- Forced Degradation Studies: Expose to pH 2–9 buffers at 37°C for 48 hours, followed by HPLC-UV analysis .
Data Reproducibility and Validation
Q. How can batch-to-batch variability in synthesis impact experimental outcomes?
- Trace impurities (e.g., residual Pd from Suzuki coupling) may inhibit enzymes. Mitigate via:
- ICP-MS to quantify metal contaminants (<1 ppm acceptable).
- Reproducibility checks across 3+ independent syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
